

**Compound of Interest**

Compound Name: TR 428

Cat. No.: B025193

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical safety and efficacy data for PTI-428 (nesolicaftor), a first-in-class cystic fibrosis tr

### Mechanism of Action: Enhancing CFTR Protein Production

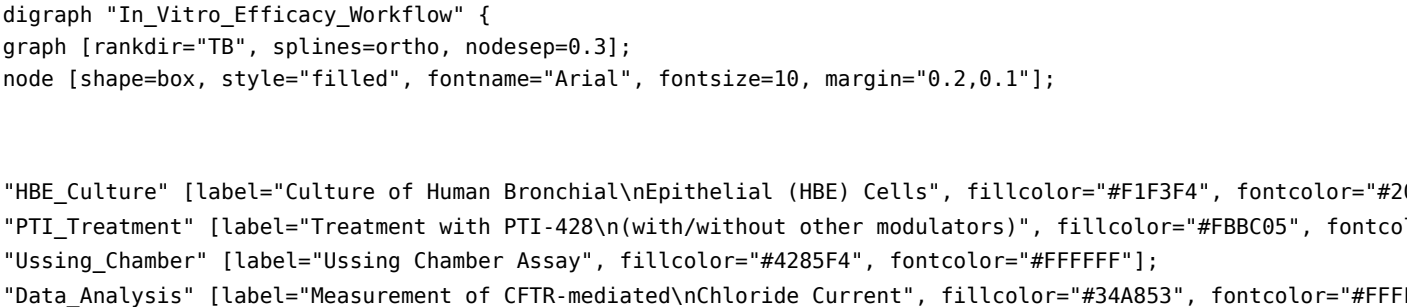
PTI-428, an orally bioavailable small molecule, works by a distinct and complementary mechanism to existing CFTR correctors and potentiators.<sup>[1][2]</sup>

### Preclinical Efficacy of PTI-428

The efficacy of PTI-428 has been evaluated in various in vitro models, primarily utilizing human bronchial epithelial (HBE) cells, which are considered

#### In Vitro Efficacy Data

Experimental System
Human Bronchial Epithelial (HBE) Cells
HBE Cell Ussing Functional Assays
HBE Cell Ussing Functional Assays with Correctors/Potentiators



```
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"Ussing_Chamber" -> "Data_Analysis" [color="#202124"];
}
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### ### Preclinical Safety Profile

The preclinical safety of PTI-428 has been evaluated in non-human primates. While detailed quantitative data

## Non-Clinical Toxicology Summary

Study Type
Non-GLP Toxicology

It is important to note that for regulatory submissions, a comprehensive toxicology package is required. An e

## Experimental Protocols#### In Vitro Efficacy Assessment in Human

This protocol provides a representative method for assessing the in vitro efficacy of PTI-428 on CFTR function

### 1. Cell Culture:

- Primary HBE cells are obtained from donor lungs and cultured on permeable supports at an air-liquid interface.
  - \* Alternatively, immortalized HBE cell lines (e.g., CFBE41o-) can be used.

### 2. Treatment:

- The differentiated HBE cell cultures are treated with PTI-428 at various concentrations, with or without other agents.
- The incubation period is typically 24-48 hours.

### 3. Ussing Chamber Assay:

- The permeable supports with the HBE cell monolayers are mounted in an Ussing chamber.
- The chambers are filled with a physiological salt solution (e.g., Ringer's solution) and maintained at 37°C.
- The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), a measure of net ion transport, is recorded.

• A typical experimental sequence involves:

- \* Addition of a sodium channel blocker (e.g., amiloride) to the apical side to inhibit sodium absorption.
- \* Addition of a CFTR activator (e.g., forskolin) to stimulate CFTR-mediated chloride secretion.
- \* Addition of a CFTR inhibitor (e.g., CFTRinh-172) to confirm that the observed current is CFTR-specific.

#### 4. Data Analysis:

- The change in Isc in response to the CFTR activator and inhibitor is calculated to quantify CFTR function.
- The effect of PTI-428 is determined by comparing the CFTR-mediated Isc in treated versus untreated cells.

## Mechanism of Action Studies

The interaction between PTI-428 and PCBP1 and the subsequent effects on CFTR mRNA were elucidated through a series of experiments [2]

- Pulldown Assays: Chemical proteomics with PTI-428-conjugated beads were used to identify interacting proteins [2]
- \* Quantitative Real-Time PCR (qRT-PCR): The abundance and stability of CFTR mRNA in HBE cells treated with PTI-428 were measured [2]

## Conclusion

The preclinical data for PTI-428 (nesolicaftor) demonstrate a novel mechanism of action as a CFTR amplifier,

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## References

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